molecular formula C5H11N3 B13199518 1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine

1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine

Katalognummer: B13199518
Molekulargewicht: 113.16 g/mol
InChI-Schlüssel: XFQGAYBWNGHBHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine is a chemical compound with the molecular formula C5H12N3 It is a derivative of tetrahydropyrimidine, a class of compounds known for their diverse biological activities

Vorbereitungsmethoden

The synthesis of 1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 1-methyl-1,4,5,6-tetrahydropyrimidine with ammonia or amine derivatives. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine can be compared with other similar compounds, such as:

    1,4,5,6-Tetrahydropyrimidine: A cyclic amidine known for its carbon dioxide fixation properties.

    This compound hydrobromide: A derivative with similar chemical properties but different applications.

The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which distinguish it from other related compounds.

Eigenschaften

Molekularformel

C5H11N3

Molekulargewicht

113.16 g/mol

IUPAC-Name

1-methyl-5,6-dihydro-4H-pyrimidin-2-amine

InChI

InChI=1S/C5H11N3/c1-8-4-2-3-7-5(8)6/h2-4H2,1H3,(H2,6,7)

InChI-Schlüssel

XFQGAYBWNGHBHC-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCN=C1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.